Gastrin I (human) (sulfated)
Description
Genomic Architecture of the Human Gastrin Gene
The human gastrin gene (GAST) is located on the long arm of chromosome 17 (17q21) and spans approximately 4.0 kilobase pairs (kbp) . It encodes preprogastrin, a 101-amino acid precursor protein comprising a 21-residue signal peptide, an 80-amino acid progastrin sequence, and a C-terminal flanking peptide (CTFP) . The gene’s promoter region includes a TATA box and regulatory elements responsive to physiological stimuli such as pH changes and hormonal signals, though specific transcription factor binding sites remain under investigation .
Exon-Intron Structure and Regulatory Elements
The GAST gene is organized into three exons and two introns (Table 1) . Exon 1 (130 base pairs) encodes the signal peptide and the N-terminal region of progastrin. Exon 2 (116 base pairs) contains sequences for the spacer peptide and part of the bioactive domain, while exon 3 (703 base pairs) covers the remainder of the bioactive domain and the CTFP . The introns, spanning 1.3 kbp (intron 1) and 1.8 kbp (intron 2), include splice sites critical for mRNA processing. Regulatory elements in the 5' flanking region, such as a gastrin-releasing peptide (GRP) response element, modulate tissue-specific expression in gastric antral G cells .
Table 1: Exon-Intron Structure of the Human GAST Gene
| Exon | Length (bp) | Encoded Region |
|---|---|---|
| 1 | 130 | Signal peptide (residues 1–21) |
| 2 | 116 | Spacer peptide (residues 22–50) |
| 3 | 703 | Bioactive domain (residues 51–101) |
Evolutionary Conservation Across Mammalian Species
The GAST gene exhibits strong evolutionary conservation among mammals, particularly in regions encoding bioactive gastrin peptides. For example, the sulfated tyrosine residue at position 12 of gastrin-17 is conserved in humans, mice, and rats, underscoring its functional importance . The mouse ortholog (Gast) shares 75% sequence homology with human GAST and retains similar exon-intron organization, though its promoter region diverges to accommodate species-specific regulatory mechanisms . Comparative studies highlight conserved proteolytic processing sites, such as dibasic residues (Lys⁷⁴-Lys⁷⁵ in humans), which facilitate maturation of gastrin-34 to gastrin-17 .
Table 2: Comparative Features of GAST Genes in Mammals
| Species | Gene Location | Exons | Key Conserved Motifs |
|---|---|---|---|
| Human | Chr 17q21 | 3 | Tyr¹² sulfation, Lys⁷⁴-Lys⁷⁵ |
| Mouse | Chr 11qE2 | 3 | Tyr¹² sulfation, Arg⁷⁴-Arg⁷⁵ |
| Rat | Chr 1q12 | 3 | Tyr¹² sulfation, Lys⁷⁴-Lys⁷⁵ |
Properties
Molecular Formula |
C97H124N20O34S2 |
|---|---|
Molecular Weight |
2178.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |
InChI Key |
WSLIFCVCCVWYQQ-RNXBIMIWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
Biological Activity
Gastrin I (human) (sulfated) is a biologically active peptide that plays a critical role in the regulation of gastric acid secretion and digestive processes. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Overview of Gastrin I
Gastrin is a hormone produced by G cells in the stomach lining and is primarily involved in stimulating gastric acid secretion. Gastrin I, specifically, is a 17-amino acid peptide that can exist in both sulfated and non-sulfated forms. The sulfation of gastrin I, particularly at the tyrosine residue, has been studied for its potential impact on biological activity.
Binding to Gastrin Receptors:
Gastrin exerts its effects by binding to specific receptors on gastric parietal cells, leading to increased acid secretion. Research indicates that sulfation enhances the affinity of gastrin for these receptors. For example, studies show that O-sulfation of the tyrosine residue in gastrin I significantly increases its binding affinity (Kd approximately 0.3 nM) compared to unsulfated forms (Kd approximately 10 nM) .
Gastric Acid Secretion:
Despite the enhanced receptor binding, studies have demonstrated that sulfation does not significantly alter the gastric acid secretory potency of gastrin in humans. In a controlled study, both sulfated and non-sulfated gastrin-17 were infused into subjects, resulting in similar acid secretory responses . The maximal acid response was comparable between the two forms, suggesting that while sulfation enhances receptor affinity, it does not translate into increased physiological activity.
Comparative Studies
A series of studies have been conducted to compare the biological activities of sulfated and non-sulfated gastrins:
- Study on Gastric Acid Secretion: In one study involving six normal subjects, intravenous infusions of sulfated and non-sulfated gastrin-17 were administered. The results indicated no significant differences in gastric acid output between the two forms .
- Binding Affinity Experiments: Another investigation focused on chemically modified derivatives of gastrin I showed that certain modifications could enhance or diminish receptor binding and biological activity. For instance, replacing specific amino acids altered both binding affinity and agonist/antagonist properties .
Degradation Studies
Research has also examined how sulfation affects the stability of gastrin. It was found that the presence of a sulfate group reduces the rate of hydrolysis by endopeptidase 24.11, suggesting that sulfation may prolong the half-life of gastrin in circulation .
Data Table: Summary of Key Findings
Case Study 1: Clinical Implications
A clinical trial assessed the effects of sulfated gastrin on patients with gastric disorders. The results indicated that while sulfated gastrin binds effectively to receptors, its therapeutic efficacy in enhancing gastric acid secretion was limited compared to unsulfated variants.
Case Study 2: Metabolism Analysis
In another study involving healthy volunteers, researchers measured plasma concentrations after administration of synthetic sulfated gastrin. The findings revealed similar metabolic rates for both sulfated and unsulfated forms, further supporting the notion that sulfation does not significantly impact overall biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
| Compound | Sulfation | Key Residues | Receptor Affinity | Acid Secretion Potency |
|---|---|---|---|---|
| Gastrin I (Sulfated) | Yes | Tyr(SO₃H) at position 12 | High | High |
| Gastrin I (Non-Sulfated) | No | Tyr at position 12 | Moderate | Moderate |
| [Leu¹⁵]-Gastrin I | No | Leu at position 15 | Altered | Reduced |
Preparation Methods
Core Protocol for 17-Residue Gastrin I
The predominant method involves Fmoc-based SPPS on 2-chlorotrityl (Clt) resin, leveraging its high acid sensitivity to minimize sulfate degradation. Key steps include:
- Resin Loading : 0.2 mmol/g substitution using Fmoc-Tyr(SO₃Na)-OH (2.5 eq) with DIPEA in DCM.
- Chain Elongation :
- Final Cleavage : 90% TFA/H₂O at 0°C for 8–18 hr, achieving 85–92% sulfate retention.
Critical Parameters :
- Temperature control (<4°C during cleavage) reduces desulfation rate (k = 0.12 hr⁻¹ at 0°C vs. 1.8 hr⁻¹ at 25°C).
- Mg²⁺/Zn²⁺ (10 mM) in assay buffer stabilizes alkaline phosphatase conjugates during ELISA quantification.
Yield : 26–38% after HPLC purification (C18, 0.1% TFA/acetonitrile).
Segment Condensation for Large Sulfated Peptides
Synthesis of 34-Residue Big Gastrin-II
For peptides exceeding 20 residues, convergent SPPS improves purity by reducing deletion sequences:
| Segment | Residues | Resin | Coupling Reagent | Yield |
|---|---|---|---|---|
| N-terminal | 1–12 | Clt | PyBOP/DIEA | 78% |
| Middle | 13–24 | Wang | HBTU/HOBt | 65% |
| C-terminal | 25–34 | Clt | DIC/HOAt | 71% |
Protocol :
- Synthesize segments separately using Fmoc-Tyr(SO₃Na)-OH.
- Condense via PyBOP activation (5 eq) in DMF/NMP (1:1).
- Global deprotection: 90% TFA/5% TIS/5% H₂O at 0°C ×15 hr.
Outcome : 14% final yield vs. 6% for stepwise synthesis.
Sulfation Stabilization Strategies
Low-Temperature Deprotection Kinetics
Tyr(SO₃H) desulfation follows Arrhenius kinetics:
$$ \text{ln}(k) = \frac{-Ea}{R} \left(\frac{1}{T}\right) + \text{ln}(A) $$
Where $$ Ea = 110.5 \, \text{kJ/mol} $$, $$ \Delta S^\ddagger = 59.6 \, \text{J/K·mol} $$ .
Operational Window :
Post-Synthesis Processing
Extraction and Purification
Analytical Validation
- ELISA : IBL-America kit (Cat. IB09607) with 39.1–10,000 pg/mL range.
- MS/MS : Q-TOF identification of [M+3H]³⁺ at m/z 699.8 (calc. 699.3).
Comparative Analysis of Synthetic Methods
| Method | Peptide Length | Sulfate Retention | Yield | Purity |
|---|---|---|---|---|
| Stepwise SPPS | 17 residues | 85% | 38% | 92% |
| Segment Condensation | 34 residues | 88% | 14% | 95% |
| nP-Protected SPPS | 17 residues | 94% | 32% | 89% |
Trade-offs : Segment condensation enhances purity for long peptides but requires multi-step ligation. Neopentyl protection increases sulfate stability at the cost of additional deprotection steps.
Challenges and Mitigation
Byproduct Formation
- Major Impurities :
- Resolution :
Recent Advances (2020–2025)
Chemoselective Sulfation
Site-specific Tyr sulfation via Fmoc-Tyr(SO₃nP)-OH enables synthesis of CCR5 sulfopeptides for HIV studies.
Automated Synthesis Platforms
Bachem APS-48 synthesizer achieves 1.5 µmol scale production with 89% coupling efficiency for gastrin-I.
Q & A
Q. What structural features of Gastrin I (human) (sulfated) are critical for its biological activity?
Gastrin I (human) (sulfated) contains a sulfated tyrosine residue at position 12 (Tyr(SO₃H)), which is essential for binding to the cholecystokinin-B receptor (CCK-BR) and subsequent activation of downstream signaling pathways. The peptide sequence (Pyr-GPWLEEEEEA-sTyr-GWMDF-NH₂) includes a pyroglutamate modification at the N-terminal and an amidated C-terminal, both stabilizing the molecule against enzymatic degradation . Experimental studies using desulfated analogs show a 10-fold reduction in receptor affinity, highlighting the necessity of sulfation for functional activity .
Q. What in vitro models are commonly used to study Gastrin I (human) (sulfated)?
Gastrointestinal epithelial organoids are a primary model for studying Gastrin I’s trophic effects. For example, human gastric organoids cultured with 10 nM Gastrin I (sulfated) exhibit increased proliferation and mucin secretion, validated via Ki-67 immunohistochemistry and qPCR for mucosal markers . Immortalized cell lines (e.g., AGS or MKN45 gastric cancer cells) are also used to assess receptor-mediated responses, with dose-dependent ERK phosphorylation observed at 1–100 nM concentrations .
Q. How is Gastrin I (human) (sulfated) synthesized and purified for research use?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Sulfation is introduced via a pre-sulfated tyrosine residue or post-synthetic modification. Purification involves reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), with purity >95% confirmed by LC-MS. Critical quality control parameters include molecular weight verification (2176.8 Da) and sulfation efficiency (>98%) .
Advanced Research Questions
Q. How do variations in sulfation efficiency during synthesis impact functional analysis?
Incomplete sulfation (<95%) can produce inactive analogs that compete with native Gastrin I, leading to false-negative results in receptor-binding assays. Researchers should quantify sulfation via LC-MS/MS (e.g., using a Q-TOF instrument) and validate bioactivity using CCK-BR-transfected HEK293 cells, where EC₅₀ values for sulfated vs. non-sulfated forms differ by >10-fold .
Q. What methodological strategies resolve discrepancies in reported CCK-BR binding affinities?
Discrepancies arise from differences in receptor sources (e.g., transfected cells vs. native tissue) and assay conditions. Standardization using a radioligand binding assay (³H-gastrin, KD ~0.5 nM) with homogenized porcine gastric mucosa reduces variability. Parallel studies with CCK-BR antagonists (e.g., YM022) confirm specificity .
Q. How can Gastrin I (human) (sulfated) be quantified in complex biological matrices?
LC-MS/MS is the gold standard. A validated method involves:
- Extraction : Acidified methanol precipitation.
- Chromatography : C8 column, 0.1% formic acid/acetonitrile gradient.
- Detection : MRM transitions m/z 725.3 → 110.1 (Gastrin I sulfated) and m/z 730.3 → 115.1 (¹³C/¹⁵N-labeled internal standard). This method achieves a lower limit of quantification (LLOQ) of 5 pg/mL in serum .
Data Contradiction Analysis
Q. Why do some studies report Gastrin I (sulfated) as oncogenic, while others emphasize its trophic role?
Context-dependent effects are observed:
- Trophic Role : In normal gastric epithelium, Gastrin I (sulfated) promotes mucosal repair at physiological concentrations (1–10 nM) via PI3K/Akt signaling .
- Oncogenic Potential : In H. pylori-infected or metaplastic tissues, chronic exposure (≥100 nM) upregulates COX-2 and β-catenin, driving dysplasia. Discrepancies arise from model systems (e.g., transgenic mice vs. human biopsies) and dosing regimens .
Methodological Tables
| Parameter | LC-MS/MS Method (Gastrin I Sulfated) | ELISA Method |
|---|---|---|
| LLOQ | 5 pg/mL | 50 pg/mL |
| Specificity | High (resolves sulfated/non-sulfated) | Moderate (cross-reacts with G34) |
| Sample Throughput | 40 samples/day | 96 samples/plate |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
